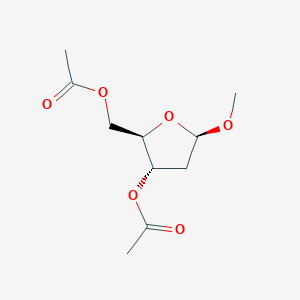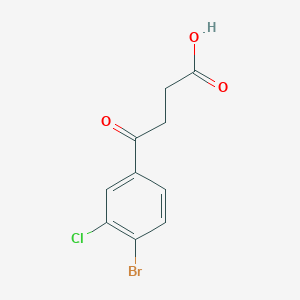
6-(4-Amino-3-chlorophenyl)pyridazin-3(2H)-one
Übersicht
Beschreibung
6-(4-Amino-3-chlorophenyl)pyridazin-3(2H)-one, also known as ACPD, is a heterocyclic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. ACPD is a pyridazine derivative that possesses a wide range of biological activities, including antitumor, antibacterial, and antifungal properties.
Wissenschaftliche Forschungsanwendungen
6-(4-Amino-3-chlorophenyl)pyridazin-3(2H)-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess antitumor activity against a variety of cancer cell lines, including breast cancer, prostate cancer, and lung cancer. 6-(4-Amino-3-chlorophenyl)pyridazin-3(2H)-one has also been shown to possess antibacterial and antifungal activity against a variety of pathogens, including Staphylococcus aureus and Candida albicans.
Wirkmechanismus
The mechanism of action of 6-(4-Amino-3-chlorophenyl)pyridazin-3(2H)-one is not fully understood, but it is thought to involve the inhibition of DNA synthesis and cell division. 6-(4-Amino-3-chlorophenyl)pyridazin-3(2H)-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
6-(4-Amino-3-chlorophenyl)pyridazin-3(2H)-one has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 6-(4-Amino-3-chlorophenyl)pyridazin-3(2H)-one has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-(4-Amino-3-chlorophenyl)pyridazin-3(2H)-one in lab experiments is its wide range of biological activities, which makes it a useful tool for studying a variety of biological processes. However, one limitation is that 6-(4-Amino-3-chlorophenyl)pyridazin-3(2H)-one can be toxic to cells at high concentrations, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on 6-(4-Amino-3-chlorophenyl)pyridazin-3(2H)-one. One area of research could be the development of new derivatives of 6-(4-Amino-3-chlorophenyl)pyridazin-3(2H)-one with improved biological activity and lower toxicity. Another area of research could be the development of new methods for synthesizing 6-(4-Amino-3-chlorophenyl)pyridazin-3(2H)-one that are more efficient and environmentally friendly. Additionally, 6-(4-Amino-3-chlorophenyl)pyridazin-3(2H)-one could be studied in combination with other drugs to determine if it has synergistic effects that could be useful in the treatment of cancer and other diseases.
Eigenschaften
IUPAC Name |
3-(4-amino-3-chlorophenyl)-1H-pyridazin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O/c11-7-5-6(1-2-8(7)12)9-3-4-10(15)14-13-9/h1-5H,12H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBHIBDGIMIGPFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NNC(=O)C=C2)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Amino-3-chlorophenyl)pyridazin-3(2H)-one | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{3-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one](/img/structure/B3275670.png)











